Imidacloprid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class of chemicals. It is widely used in agriculture to control a variety of pests, including aphids, thrips, and whiteflies. The compound works by interfering with the nervous system of insects, leading to paralysis and death. This compound is known for its effectiveness and relatively low toxicity to mammals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Imidacloprid is synthesized through a multi-step process. The key steps involve the reaction of 2-chloropyridine with formaldehyde and ammonia to form 2-chloropyridine-3-methanol. This intermediate is then reacted with imidazolidine-2-one and nitroguanidine under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process typically includes purification steps such as crystallization and filtration to ensure the final product meets quality standards .

Analyse Chemischer Reaktionen

Types of Reactions: Imidacloprid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites such as 5-hydroxy this compound, this compound-guanidine, and 6-chloronicotinic acid .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Crop Protection

Imidacloprid is primarily used in agriculture to protect crops from sucking and biting insects. It is commonly applied as a seed treatment, which allows the chemical to be absorbed by the plant, providing long-lasting protection against pests.

- Efficacy in Crop Yields : A field experiment conducted over two years demonstrated that this compound seed treatments significantly increased yields and economic returns in wheat crops compared to untreated plots, even though wireworm densities remained largely unaffected. However, no significant differences were observed in barley or oats .

| Crop Type | Yield Increase (%) | Economic Return Increase (%) |

|---|---|---|

| Wheat | 30% | 24% |

| Barley | No significant change | No significant change |

| Oats | Variable; lower returns in 2015 compared to control | Variable; lower returns in 2015 compared to control |

Integrated Pest Management (IPM)

this compound plays a crucial role in IPM strategies, allowing farmers to manage pest populations effectively while minimizing environmental impacts. Its systemic nature reduces the need for multiple foliar applications, thereby lowering pesticide exposure risks to non-target organisms .

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for treating flea infestations in pets. It is available in various formulations, including topical treatments and oral medications.

- Efficacy Against Fleas : Studies have shown that this compound effectively eliminates fleas on dogs and cats, providing rapid relief from infestations. Its systemic action ensures that fleas are killed upon contact with treated animals.

Ecological Research

This compound's impact on non-target organisms and ecosystems has been a significant focus of scientific research. Studies have documented its effects on pollinators, migratory birds, and aquatic ecosystems.

- Impact on Pollinators : Research indicates that exposure to this compound can impair the migratory abilities of birds. In a study involving sparrows dosed with this compound, significant declines in body mass and fat stores were observed, affecting their migratory orientation .

- Neurotoxicity in Invertebrates : this compound's neurotoxic effects on insects have been well-documented. For example, exposure to sub-lethal doses altered the physiological responses of pollinator species like hoverflies, impacting their motion detection capabilities .

Case Studies

Case Study 1: Pollinator Health

A study assessed the effects of this compound on hoverflies' visual processing abilities. The findings revealed that high doses significantly increased spontaneous activity while reducing contrast sensitivity and directional tuning—critical functions for pollinator navigation .

Case Study 2: Migratory Birds

In another study focusing on migratory birds exposed to this compound during spring migration, researchers found that dosed birds exhibited notable declines in fat stores and failed to maintain proper migratory orientation. Recovery was observed two weeks post-exposure, highlighting the potential long-term effects of this compound on avian species .

Environmental Persistence and Mobility

This compound's persistence in the environment raises concerns regarding its accumulation and potential toxicity to non-target species. Studies indicate that it can remain active in soil and water systems, posing risks to various organisms within these ecosystems .

Wirkmechanismus

Imidacloprid acts by binding to the nicotinic acetylcholine receptors in the nervous system of insects. This binding prevents the normal transmission of nerve impulses, leading to paralysis and death of the insect. The compound has a higher affinity for insect receptors compared to mammalian receptors, which accounts for its selective toxicity .

Vergleich Mit ähnlichen Verbindungen

Acetamiprid: Another neonicotinoid with similar insecticidal properties but different chemical structure.

Thiamethoxam: Known for its effectiveness against a broader range of pests.

Clothianidin: Similar mode of action but with different environmental persistence.

Uniqueness of Imidacloprid: this compound is unique due to its high efficacy, systemic action, and relatively low toxicity to non-target organisms. It has been extensively studied and remains one of the most widely used insecticides globally .

Biologische Aktivität

Imidacloprid is a widely used neonicotinoid insecticide known for its neurotoxic effects on insects and its potential implications for human health and the environment. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, case studies, and relevant research findings.

This compound primarily acts as an antagonist at the nicotinic acetylcholine receptors (nAChRs) in the nervous systems of insects. By binding to these receptors, it disrupts normal neurotransmission, leading to paralysis and death in target pests. The binding affinity of this compound is particularly high for certain nAChR subtypes, which contributes to its potency as an insecticide .

Key Findings:

- Neurotoxicity : this compound exposure has been shown to induce neurotoxicity in various animal models by inhibiting acetylcholinesterase (AChE) activity and altering antioxidant status .

- Oxidative Stress : Research indicates that this compound exposure leads to increased production of reactive oxygen species (ROS), resulting in oxidative stress and mitochondrial dysfunction .

Toxicological Effects

The toxicological profile of this compound varies depending on the dose and exposure route. Acute poisoning cases have been documented, with symptoms ranging from mild nausea to severe neurological impairment.

Case Studies on Human Exposure:

- Acute Poisoning in Thailand : A study reported several cases of acute this compound poisoning where patients exhibited mild symptoms such as vomiting and bradycardia. Most patients recovered with supportive care, indicating a low mortality rate associated with this compound compared to other insecticides .

- Self-Poisoning Incidents in Sri Lanka : Analysis of 68 patients revealed that while many experienced mild symptoms, one case required mechanical ventilation due to respiratory failure. The overall case fatality was reported at 0%, suggesting that this compound is less lethal than other pesticides like organophosphates .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Neurodegeneration : Low doses of this compound have been linked to neurodegenerative effects in model organisms such as Drosophila melanogaster, with evidence showing reduced locomotor activity and impaired learning due to oxidative stress .

- Impact on Non-target Species : Research indicates that bumblebees exposed to field-realistic concentrations of this compound exhibit impaired learning and feeding behaviors, raising concerns about its ecological impact .

Data Tables

Eigenschaften

CAS-Nummer |

138261-41-3 |

|---|---|

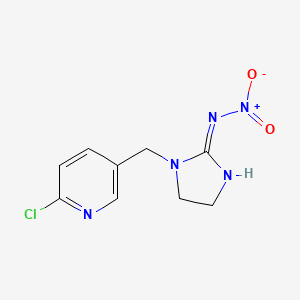

Molekularformel |

C9H10ClN5O2 |

Molekulargewicht |

255.66 g/mol |

IUPAC-Name |

(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) |

InChI-Schlüssel |

YWTYJOPNNQFBPC-UHFFFAOYSA-N |

SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |

Isomerische SMILES |

C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl |

Kanonische SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |

Aussehen |

Solid powder |

Color/Form |

Colorless crystals |

Dichte |

1.54 g/cm³ |

melting_point |

144 °C 143 - 144 °C |

Physikalische Beschreibung |

Colorless or beige solid; [ICSC] Solid COLOURLESS CRYSTALS OR BEIGE POWDER. |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

In water, 6.1X10+2 mg/L at 20 °C At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L 610 mg/L @ 20 °C (exp) Solubility in water, g/100ml at 20 °C: 0.061 |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Admire, Admire 2F, Admire Pro, AEF 106464, AGST 03001, Alias, Alias 2F, BAY-NTN 33893, Confidor 200 O-TEQ, CCRIS 9318, Imidacloprid |

Dampfdruck |

4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C Vapor pressure at 20 °C: negligible |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.